molecular formula C20H13N7O3 B2724361 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396876-04-2

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2724361
CAS RN: 1396876-04-2
M. Wt: 399.37
InChI Key: ZAOFZVQKZNHBBI-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one and its analogs have been synthesized and characterized through various methods, including NMR and mass spectrometry, to explore their chemical properties and potential applications. These compounds exhibit interesting chemical behaviors and structural features, such as the formation of one-dimensional chains via intermolecular π-π interactions in certain conditions. Studies also delve into their synthesis methods, including microwave-assisted techniques, to enhance the efficiency of the synthesis process (Qi et al., 2014; Hou et al., 2013).

Insecticidal Activities

Research has explored the insecticidal potential of these compounds, particularly against pests like the diamondback moth. Some derivatives have shown promising insecticidal activities, potentially offering new avenues for pest control strategies. The relationship between structure and insecticidal activity has been a focus, with studies indicating that specific substitutions can significantly enhance efficacy (Qi et al., 2014).

Antimicrobial and Antitubercular Potential

These compounds have been tested for their antimicrobial and antitubercular activities. Some derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential as leads for developing new antitubercular drugs. The studies highlight the importance of specific substitutions in achieving desired biological activities, and efforts have been made to increase their cellular permeability for improved efficacy (Gezginci et al., 1998; El‐Borai et al., 2013).

Anticancer Research

The potential anticancer properties of these compounds have been evaluated, with some showing the ability to induce apoptosis in cancer cells. These findings suggest their possible application in cancer therapy, highlighting the role of specific molecular features in mediating their anticancer effects. The identification of their molecular targets, such as TIP47, offers insights into their mechanism of action and provides a basis for further optimization and development as anticancer agents (Zhang et al., 2005).

Safety and Hazards

As for safety and hazards, it’s important to note that while some 1,2,4-oxadiazole derivatives have therapeutic applications, others are used in the development of energetic materials . Therefore, handling and usage of these compounds should always be done with appropriate safety measures.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

properties

IUPAC Name

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-17-7-6-14(20-24-18(26-30-20)15-10-21-8-9-22-15)11-27(17)12-16-23-19(29-25-16)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFZVQKZNHBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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